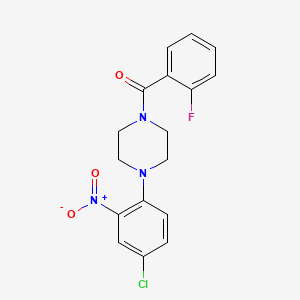
1-(4-chloro-2-nitrophenyl)-4-(2-fluorobenzoyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chloro-2-nitrophenyl)-4-(2-fluorobenzoyl)piperazine, commonly known as CNF-1010, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. CNF-1010 is a piperazine derivative that has shown promising results in preclinical studies for the treatment of various disorders, including anxiety, depression, and neuropathic pain.
Mecanismo De Acción
The exact mechanism of action of CNF-1010 is not fully understood. However, studies have suggested that CNF-1010 acts as a partial agonist at the 5-HT1A receptor and as an antagonist at the 5-HT2A receptor. CNF-1010 has also been shown to modulate the activity of the GABAergic and glutamatergic systems.
Biochemical and Physiological Effects:
CNF-1010 has been shown to have various biochemical and physiological effects. Studies have shown that CNF-1010 increases the levels of serotonin and dopamine in the brain, which are neurotransmitters involved in mood regulation. CNF-1010 has also been shown to decrease the levels of glutamate in the brain, which is a neurotransmitter involved in pain perception.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using CNF-1010 in lab experiments is its high potency and selectivity for the 5-HT1A receptor. CNF-1010 has also been shown to have low toxicity and good pharmacokinetic properties. However, one limitation of using CNF-1010 in lab experiments is its limited solubility in water, which may affect its bioavailability.
Direcciones Futuras
There are several future directions for research on CNF-1010. One direction is to further investigate its potential therapeutic applications in various disorders, including anxiety, depression, and neuropathic pain. Another direction is to investigate its neuroprotective effects in animal models of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of CNF-1010 and its effects on neurotransmitter systems in the brain.
Métodos De Síntesis
The synthesis of CNF-1010 involves the reaction of 4-chloro-2-nitroaniline with 2-fluorobenzoyl chloride in the presence of triethylamine, followed by the reaction with piperazine in the presence of potassium carbonate. The final product is obtained after purification through column chromatography.
Aplicaciones Científicas De Investigación
CNF-1010 has shown potential therapeutic applications in various preclinical studies. Studies have shown that CNF-1010 has anxiolytic and antidepressant effects in animal models of anxiety and depression. CNF-1010 has also been shown to have antinociceptive effects in animal models of neuropathic pain. Additionally, CNF-1010 has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Propiedades
IUPAC Name |
[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]-(2-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFN3O3/c18-12-5-6-15(16(11-12)22(24)25)20-7-9-21(10-8-20)17(23)13-3-1-2-4-14(13)19/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOJDCIHOVSSOCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)Cl)[N+](=O)[O-])C(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-furyl)-2-[(2-iodobenzoyl)amino]acrylic acid](/img/structure/B5000390.png)

![N-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B5000403.png)
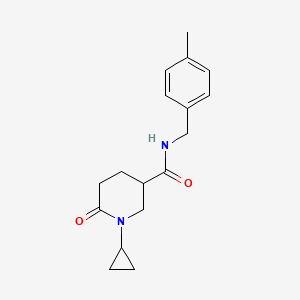
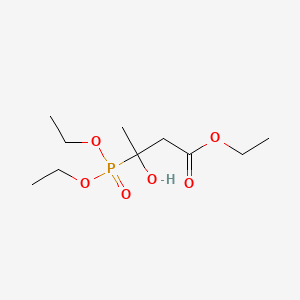
![3-allyl-5-[2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5000432.png)
![methyl 2-(4-bromobenzyl)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5000443.png)
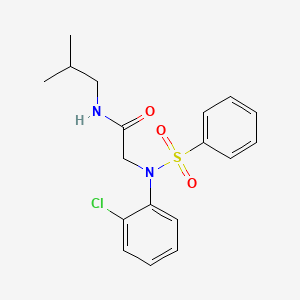
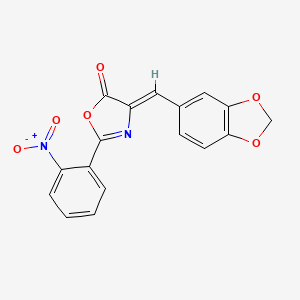
![1-acetyl-4-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine](/img/structure/B5000453.png)
![methyl 2-({2-methyl-3-[(4-phenylbutanoyl)amino]benzoyl}amino)benzoate](/img/structure/B5000459.png)
![ethyl 4-{[({2,2,2-trichloro-1-[(phenylacetyl)amino]ethyl}amino)carbonothioyl]amino}benzoate](/img/structure/B5000460.png)
![N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-isopropylglycinamide](/img/structure/B5000465.png)
![N-[4-(benzyloxy)-3-methoxybenzyl]-N-[3-(dimethylamino)propyl]-N',N'-dimethyl-1,3-propanediamine](/img/structure/B5000470.png)